molecular formula C15H12O B13631827 4-(4-Ethenylphenyl)benzaldehyde CAS No. 155686-71-8

4-(4-Ethenylphenyl)benzaldehyde

Cat. No.: B13631827
CAS No.: 155686-71-8
M. Wt: 208.25 g/mol
InChI Key: PVFRQQZHGFVMSY-UHFFFAOYSA-N
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Description

4-(4-Ethenylphenyl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 4-ethenylphenyl group at the para position. Its molecular formula is C₁₅H₁₂O, with a molecular weight of 208.24 g/mol.

Properties

CAS No.

155686-71-8

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

4-(4-ethenylphenyl)benzaldehyde

InChI

InChI=1S/C15H12O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h2-11H,1H2

InChI Key

PVFRQQZHGFVMSY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Ethenylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromobenzaldehyde is reacted with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde .

Industrial Production Methods

Industrial production methods for 4-(4-Ethenylphenyl)benzaldehyde are not extensively documented. the Sonogashira coupling reaction mentioned above is a scalable method that can be adapted for industrial use, given the availability of starting materials and appropriate reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethenylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2), while hydroboration can be performed using borane (BH3).

Major Products Formed

    Oxidation: 4-(4-Ethenylphenyl)benzoic acid.

    Reduction: 4-(4-Ethenylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Ethenylphenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethenylphenyl)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing it to form Schiff bases with amines, oximes with hydroxylamine, and hydrazones with hydrazine . The ethenyl group can undergo addition reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 4-(4-Ethenylphenyl)benzaldehyde with structurally similar benzaldehyde derivatives, emphasizing substituent effects and applications:

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Biological Activity
4-(4-Ethenylphenyl)benzaldehyde Ethenylphenyl 208.24 Polymer synthesis, organic electronics Potential antimicrobial (inferred)
4-(Trifluoromethyl)benzaldehyde Trifluoromethyl 174.12 Pharmaceutical intermediates Enhanced metabolic stability
4-(4-Phenylphenyl)benzaldehyde Biphenyl 258.31 Organic synthesis, materials Not specified
DEASB (4-[4′-(N,N-diethylamino)styryl]benzaldehyde) Styryl (diethylamino) 293.38 Solvatochromic dyes, optical materials Stokes shift properties
4-Hydroxybenzaldehyde Hydroxyl 122.12 Antioxidant, anti-inflammatory Confirmed anti-inflammatory

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 4-(Trifluoromethyl)benzaldehyde enhances metabolic stability in pharmaceuticals due to its electron-withdrawing nature .
  • Electron-Donating Groups (EDGs): The diethylamino group in DEASB improves solvatochromic properties, making it suitable for optical sensors .
  • Conjugation Effects : The ethenyl group in the target compound likely enhances π-conjugation, favoring applications in conductive polymers or light-emitting materials.

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